3-(Propan-2-yl)benzene-1,2-diamine
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Description
“3-(Propan-2-yl)benzene-1,2-diamine” is a chemical compound with the molecular formula C9H14N2 . It is also known as 3-Isopropylbenzene-1,2-diamine . The compound is not intended for human or veterinary use and is used for research purposes.
Synthesis Analysis
The synthesis of “3-(Propan-2-yl)benzene-1,2-diamine” and similar compounds often involves electrophilic aromatic substitution reactions . A detailed mechanism for these reactions involves the formation of a sigma-bond to the benzene ring by the electrophile, generating a positively charged intermediate. In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .Molecular Structure Analysis
The molecular structure of “3-(Propan-2-yl)benzene-1,2-diamine” can be analyzed using various methods such as density functional theory (DFT) and HF method with 6-31 G(d,p) as the basis set . The structure of the molecule is often optimized and the structural characteristics are determined .Chemical Reactions Analysis
The chemical reactions involving “3-(Propan-2-yl)benzene-1,2-diamine” can be complex and involve multiple steps. For example, benzene can undergo electrophilic aromatic substitution because aromaticity is maintained . The cation may bond to a nucleophile to give a substitution or addition product, transfer a proton to a base, giving a double bond product, or rearrange to a more stable carbocation, and then react .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(Propan-2-yl)benzene-1,2-diamine” include its molecular weight, which is 150.22 g/mol . Other properties such as its color, hardness, malleability, solubility, electrical conductivity, density, melting points, and boiling points can be determined through various experimental methods .Scientific Research Applications
Polymer Synthesis
Summary of the Application
“3-(Propan-2-yl)benzene-1,2-diamine” is used in the synthesis of deuterated and sulfurated polymers by inverse vulcanization . This process is used to engineer infrared transparency in the resulting polymers .
Methods of Application or Experimental Procedures
The synthesis involves several steps, including the synthesis of various deuterated compounds. The general procedure for the synthesis of proteo- and deutero poly(S-r-DIB) involves a 50-wt% sulfur composition . The process also includes the fabrication of proteo- and deutero poly(S-r-DIB) optical gratings .
Results or Outcomes
The outcome of this process is the creation of deuterated and sulfurated polymers that have engineered infrared transparency . The specific results, including any quantitative data or statistical analyses, are not provided in the available information .
Synthesis of Benzimidazoles
Summary of the Application
“3-(Propan-2-yl)benzene-1,2-diamine” can be used in the synthesis of benzimidazoles . Benzimidazoles have gained attention for a long time and been studied for the applications of platelet-derived growth factor receptor (PDGFR), cyclooxygenase (COX), and phosphodiesterase 10A inhibitors, as well as for many optoelectronic materials .
Methods of Application or Experimental Procedures
The synthesis involves the photoreaction of 4-methoxyazobenzenes to afford 1-aryl-1H-benzimidazoles or N-arylbenzene-1,2-diamines . The irradiation of 4-methoxyazobenzenes in DMF containing 0.5 M hydrochloric acid provided N2-aryl-4-methoxybenzene-1,2-diamines as the major product .
Results or Outcomes
The outcome of this process is the creation of 1-aryl-1H-benzimidazoles or N-arylbenzene-1,2-diamines . The specific results, including any quantitative data or statistical analyses, are not provided in the available information .
Synthesis of Quinoline Derivatives
Summary of the Application
“3-(Propan-2-yl)benzene-1,2-diamine” can be used in the synthesis of quinoline derivatives . Quinoline derivatives have a wide range of applications in medicinal chemistry due to their diverse biological activities .
Methods of Application or Experimental Procedures
The synthesis involves the nucleophilic substitution on the suitably position of 4-7-dihloroquinoline .
Results or Outcomes
The outcome of this process is the creation of new 7-chloroquinoline derivatives . The specific results, including any quantitative data or statistical analyses, are not provided in the available information .
Synthesis of 1, 3, 5-tris (1H-benzo[d]imidazole-2-yl)
Summary of the Application
“3-(Propan-2-yl)benzene-1,2-diamine” can be used in the synthesis of 1, 3, 5-tris (1H-benzo[d]imidazole-2-yl) . This compound has applications in CO2 capture technologies, such as membrane separation, liquid ammonia, and amine absorption .
Methods of Application or Experimental Procedures
The synthesis involves several steps, but the specific procedures and technical details are not provided in the available information .
Results or Outcomes
The outcome of this process is the creation of 1, 3, 5-tris (1H-benzo[d]imidazole-2-yl), which can be used in CO2 capture technologies . The specific results, including any quantitative data or statistical analyses, are not provided in the available information .
Synthesis of N1-methyl-N1-(propan-2-yl)benzene-1,2-diamine
Summary of the Application
“3-(Propan-2-yl)benzene-1,2-diamine” can be used in the synthesis of N1-methyl-N1-(propan-2-yl)benzene-1,2-diamine . The specific applications of this compound are not provided in the available information .
Results or Outcomes
The outcome of this process is the creation of N1-methyl-N1-(propan-2-yl)benzene-1,2-diamine . The specific results, including any quantitative data or statistical analyses, are not provided in the available information .
properties
IUPAC Name |
3-propan-2-ylbenzene-1,2-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-6(2)7-4-3-5-8(10)9(7)11/h3-6H,10-11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUYDVLHBIPMKNK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50595951 |
Source
|
Record name | 3-(Propan-2-yl)benzene-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50595951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Isopropylbenzene-1,2-diamine | |
CAS RN |
112121-85-4 |
Source
|
Record name | 3-(Propan-2-yl)benzene-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50595951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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